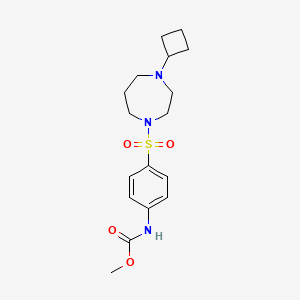

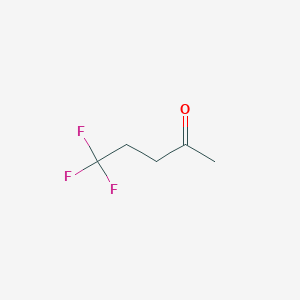

![molecular formula C21H17Cl2N3O2 B2816463 2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359215-27-2](/img/structure/B2816463.png)

2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that belongs to the pyrazolopyrazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery.

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant area of research for derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one is their potential as anticancer agents. Novel derivatives have been synthesized and evaluated for their inhibitory effects on the growth of A549 lung cancer cells. These compounds, through structure-activity relationship studies, have shown that specific substitutions on the pyrazole moiety can significantly enhance their anticancer activity. For instance, compounds featuring a 4-chlorophenyl group at the pyrazole moiety demonstrated pronounced inhibitory effects against A549 cell growth, suggesting a mechanism of action that may involve modulating autophagy (Zhang et al., 2008). Further studies synthesized substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, revealing their dosage-dependent inhibitory impact on both A549 and H322 lung cancer cell lines (Zheng et al., 2011).

Antimicrobial Activity

Another critical application of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is in the development of antimicrobial agents. Various novel derivatives have been synthesized and tested for their antimicrobial properties, with several compounds showing potent activity against bacterial and fungal strains. This includes the synthesis of compounds with variations in the aryl and ethoxyphenyl groups, indicating the importance of structural modification in enhancing antimicrobial efficacy (Ashok et al., 2016). Pyrazoline and amino cyanopyridine derivatives, demonstrating a range of therapeutic activities, also highlighted the broad potential of these compounds in treating microbial infections (Dangar et al., 2014).

Spectroscopic and Structural Analysis

The structural and spectroscopic characterization of these derivatives forms the basis for understanding their biological activities. X-ray diffraction analysis and various spectroscopic methods (IR, NMR) have been utilized to confirm the structures of these novel compounds. These studies not only provide insights into the molecular framework necessary for biological activity but also facilitate the design of more potent derivatives by understanding the relationship between structure and function (Zheng et al., 2011; Kumar & Joshi, 2007).

Propiedades

IUPAC Name |

2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O2/c1-2-28-20-8-5-15(11-17(20)23)18-12-19-21(27)25(9-10-26(19)24-18)13-14-3-6-16(22)7-4-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDYFNPAFZQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

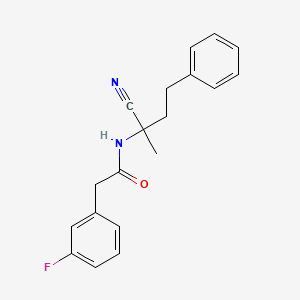

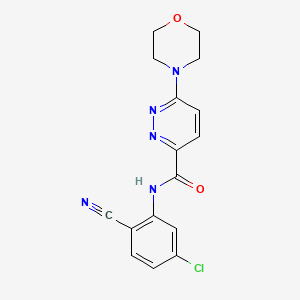

![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)

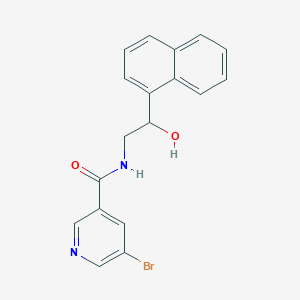

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2816384.png)

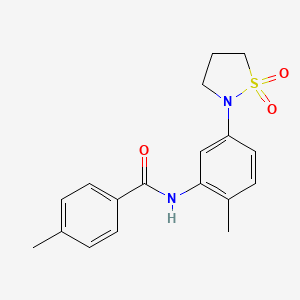

![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)

![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)

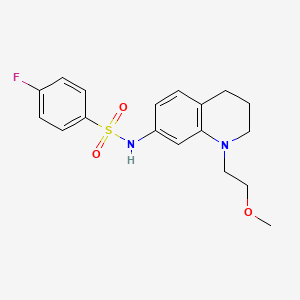

![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816403.png)